![molecular formula C10H6N8 B14261922 6,6'-Diazido-2,2'-bipyridine CAS No. 141341-72-2](/img/structure/B14261922.png)
6,6'-Diazido-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Diazido-2,2’-bipyridine: is an organic compound with the molecular formula C₁₀H₆N₈. It is a derivative of 2,2’-bipyridine, where the hydrogen atoms at the 6 and 6’ positions are replaced by azido groups (-N₃).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Diazido-2,2’-bipyridine typically involves the azidation of 6,6’-dibromo-2,2’-bipyridine. This reaction is carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azido groups .
Analyse Chemischer Reaktionen
Types of Reactions: 6,6’-Diazido-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMF, DMSO).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Cycloaddition: Alkyne derivatives, copper(I) catalysts.
Major Products:
Substitution: Various substituted bipyridines.
Reduction: 6,6’-Diamino-2,2’-bipyridine.
Cycloaddition: Triazole-containing bipyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6,6’-Diazido-2,2’-bipyridine is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic and electronic properties .
Biology and Medicine:
Industry: In the materials science industry, 6,6’-Diazido-2,2’-bipyridine can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo click chemistry reactions .
Wirkmechanismus
The mechanism of action of 6,6’-Diazido-2,2’-bipyridine primarily involves its ability to form coordination complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating through the nitrogen atoms of the pyridine rings. The azido groups can participate in further chemical modifications, enabling the compound to be used in various applications .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A parent compound without azido groups, commonly used as a ligand in coordination chemistry.
4,4’-Diazido-2,2’-bipyridine: Another azido-substituted bipyridine with azido groups at the 4 and 4’ positions.
6,6’-Dibromo-2,2’-bipyridine: A precursor to 6,6’-Diazido-2,2’-bipyridine, with bromine atoms instead of azido groups.
Uniqueness: 6,6’-Diazido-2,2’-bipyridine is unique due to the presence of azido groups at the 6 and 6’ positions, which impart distinct reactivity and potential for further functionalization compared to other bipyridine derivatives .
Eigenschaften
CAS-Nummer |
141341-72-2 |
---|---|
Molekularformel |
C10H6N8 |
Molekulargewicht |
238.21 g/mol |
IUPAC-Name |
2-azido-6-(6-azidopyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6N8/c11-17-15-9-5-1-3-7(13-9)8-4-2-6-10(14-8)16-18-12/h1-6H |
InChI-Schlüssel |
MPBNNJHPLLTKFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)N=[N+]=[N-])C2=NC(=CC=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.